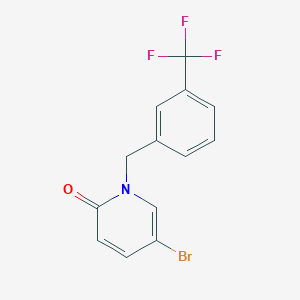

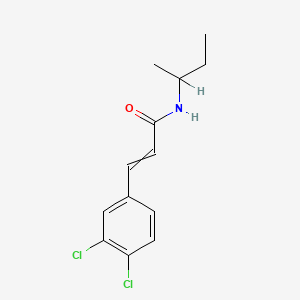

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anticonvulsant 7903, also known as Chlocibutamine, is a chemical compound with notable anticonvulsant properties. It has been studied for its potential to prevent or reduce the severity of epileptic seizures. This compound is of interest in the field of medicinal chemistry due to its unique mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlocibutamine typically begins with 3,4-dichlorobenzaldehyde as the starting material. The process involves several steps, including condensation reactions and subsequent modifications to introduce the desired functional groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Chlocibutamine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Chlocibutamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Chlocibutamine may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chlocibutamine has been extensively studied for its anticonvulsant properties. It has shown potential in various scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Explored as a potential therapeutic agent for epilepsy and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The anticonvulsant action of Chlocibutamine is believed to be related to its influence on the serotoninergic system. It has been found to increase the concentration of serotonin (5-HT) and its metabolite 5-HIAA in the brain . This effect peaks within the first hour after treatment and gradually returns to normal levels within 12 hours. The compound’s ability to modulate neurotransmitter levels is thought to contribute to its anticonvulsant effects.

Comparison with Similar Compounds

Chlocibutamine can be compared with other anticonvulsant agents, such as:

Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

Valproic Acid: A fatty acid derivative used to treat epilepsy and bipolar disorder.

Carbamazepine: A tricyclic compound used for epilepsy and neuropathic pain.

Uniqueness

Chlocibutamine’s unique mechanism of action, involving the modulation of serotonin levels, distinguishes it from other anticonvulsants that primarily target sodium or calcium channels. This distinct pathway offers potential advantages in terms of efficacy and side effect profile.

List of Similar Compounds

- Phenobarbital

- Valproic Acid

- Carbamazepine

- Lamotrigine

- Levetiracetam

Properties

IUPAC Name |

N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSFCNWWYFBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7891547.png)

![Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B7891561.png)

![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7891567.png)

![Methyl 3-[(propan-2-yl)sulfamoyl]benzoate](/img/structure/B7891587.png)

![5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B7891604.png)